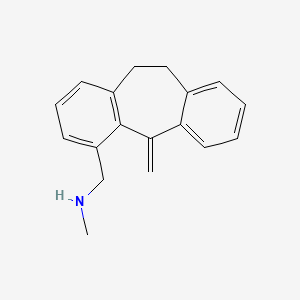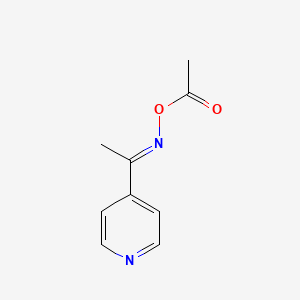
Ketone, methyl 4-pyridyl, O-acetyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ketone, methyl 4-pyridyl, O-acetyloxime typically involves the reaction of 4-acetylpyridine with hydroxylamine to form the oxime, followed by acetylation of the oxime group. The reaction conditions generally include:
Formation of Oxime: 4-acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous or alcoholic medium.
Acetylation: The resulting oxime is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the oxime formation and acetylation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
Ketone, methyl 4-pyridyl, O-acetyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of bases are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various acylated derivatives depending on the substituent introduced.
科学的研究の応用
Ketone, methyl 4-pyridyl, O-acetyloxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ketone, methyl 4-pyridyl, O-acetyloxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The acetyl group can undergo hydrolysis, releasing the active oxime moiety, which can interact with biological targets.
類似化合物との比較
Similar Compounds
4-Acetylpyridine: The parent compound, which lacks the oxime and acetyl groups.
4-Acetylpyridine Oxime: The intermediate compound before acetylation.
Other Acylated Pyridines: Compounds with different acyl groups attached to the pyridine ring.
Uniqueness
Ketone, methyl 4-pyridyl, O-acetyloxime is unique due to its dual functional groups (oxime and acetyl), which provide versatility in chemical reactions and potential biological activities
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
[(E)-1-pyridin-4-ylethylideneamino] acetate |
InChI |
InChI=1S/C9H10N2O2/c1-7(11-13-8(2)12)9-3-5-10-6-4-9/h3-6H,1-2H3/b11-7+ |
InChIキー |
PCLGAVYMUIMQDC-YRNVUSSQSA-N |
異性体SMILES |
C/C(=N\OC(=O)C)/C1=CC=NC=C1 |
正規SMILES |
CC(=NOC(=O)C)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



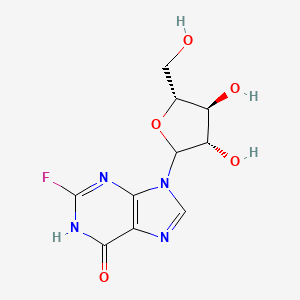

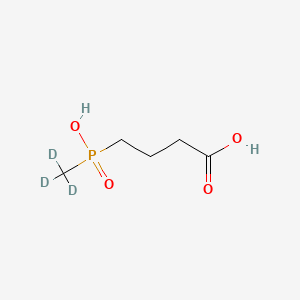
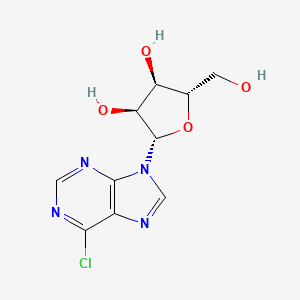
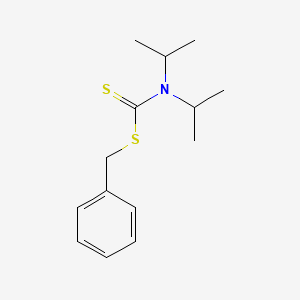
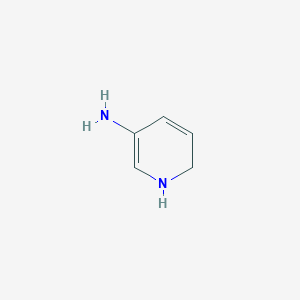


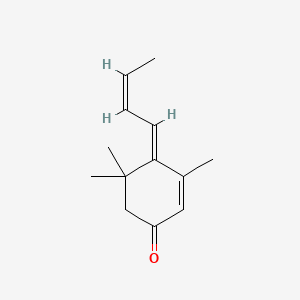
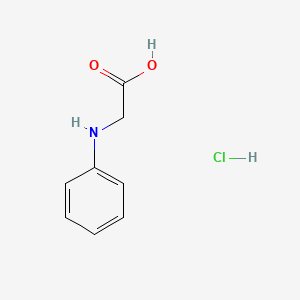
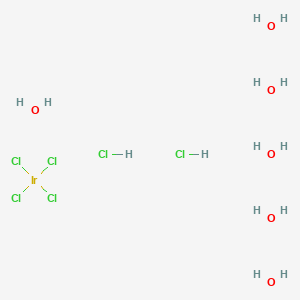
![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)
